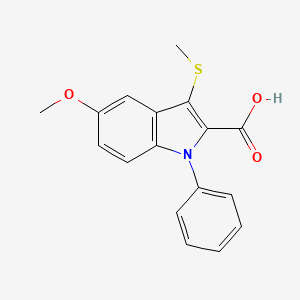
5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the indole ring using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy and methylsulfanyl groups can influence its binding affinity and selectivity towards these targets, while the carboxylic acid group can affect its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-3-(methylsulfanyl)-1H-indole-2-carboxylic acid: Lacks the phenyl group, which can affect its chemical properties and biological activities.
5-Methoxy-1-phenyl-1H-indole-2-carboxylic acid: Lacks the methylsulfanyl group, which can influence its reactivity and interactions with molecular targets.
3-(Methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid: Lacks the methoxy group, which can affect its solubility and chemical reactivity.
Uniqueness
5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid is unique due to the presence of all three functional groups (methoxy, methylsulfanyl, and carboxylic acid) on the indole ring. This combination of groups can result in unique chemical properties and biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
104961-51-5 |
|---|---|
Fórmula molecular |
C17H15NO3S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
5-methoxy-3-methylsulfanyl-1-phenylindole-2-carboxylic acid |
InChI |
InChI=1S/C17H15NO3S/c1-21-12-8-9-14-13(10-12)16(22-2)15(17(19)20)18(14)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,19,20) |
Clave InChI |
SGMLOONGAFYNII-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N(C(=C2SC)C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)

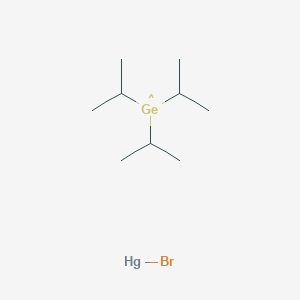

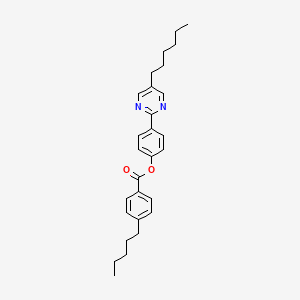
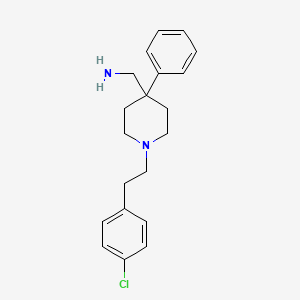
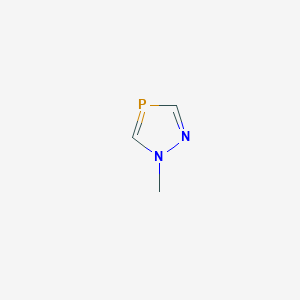
![6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid](/img/structure/B14342482.png)
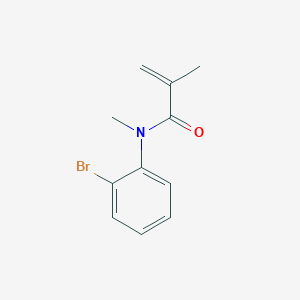

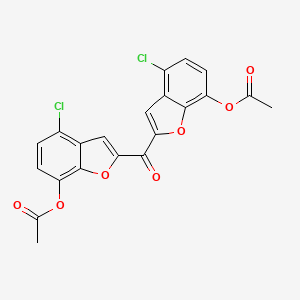
![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)
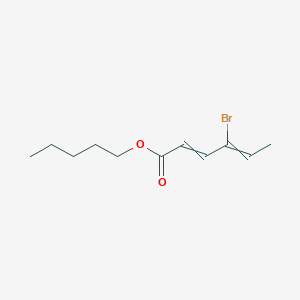
![N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide](/img/structure/B14342519.png)
